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Compound of Interest

Compound Name: Quinoxaline-2-carbaldehyde

Cat. No.: B121957

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of substituted quinoxaline-2-
carbaldehydes, a class of heterocyclic compounds of significant interest in medicinal
chemistry due to their diverse pharmacological activities. Understanding the spectroscopic
properties of these molecules is crucial for their unambiguous identification, characterization,
and the establishment of structure-activity relationships (SAR). This document summarizes key
spectroscopic data (*H NMR, 3C NMR, IR, and Mass Spectrometry) for a selection of these
compounds, outlines detailed experimental protocols for their analysis, and provides a visual
representation of the analytical workflow.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for quinoxaline-2-
carbaldehyde and its substituted derivatives. The data has been compiled from various
research articles and spectral databases. Note that direct experimental data for some specific
substituted quinoxaline-2-carbaldehydes is limited in the public domain. In such cases,
expected trends based on the electronic effects of substituents are discussed.

Table 1: *H NMR Spectroscopic Data of Substituted Quinoxaline-2-carbaldehydes
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Aldehyde Aromatic
Other Protons
Compound Solvent Proton (CHO) Protons &
3 (ppm)
5 (ppm) (ppm)
Quinoxaline-2-
- ~10.1(s) 7.8-8.2(m) -
carbaldehyde
2,3-
Diphenylquinoxal
) phenyid - ~10.0 (s) 7.2-8.5(m) -
ine-6-
carbaldehyde
Expected for 6-
] ) Complex
Chloro- Downfield shift > )
] ) CDCIs/DMSO-ds multiplet, -
quinoxaline-2- 10.1
deshielded
carbaldehyde
Expected for 6-
) ) Complex
Methoxy- Upfield shift < ) ~3.9 (s, 3H,
] ) CDCI3/DMSO-ds multiplet, some
quinoxaline-2- 10.1 o OCHs3)
shielding
carbaldehyde
Expected for 7- )
: _— Highly
Nitro- Significant
) ) DMSO-ds ] ) deshielded -
quinoxaline-2- downfield shift
protons

carbaldehyde

Table 2: 13C NMR Spectroscopic Data of Substituted Quinoxaline-2-carbaldehydes
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Carbonyl Aromatic
Other Carbons
Compound Solvent Carbon (C=0) Carbons &
3 (ppm)
5 (ppm) (ppm)
Quinoxaline-2-
- ~192 128 - 148 -
carbaldehyde
2,3-
Diphenylquinoxal
) phenyid - ~191 125 - 155 -
ine-6-
carbaldehyde
Expected for 6-
C-Cl ~135-138,
Chloro-
_ _ CDCIs/DMSO-de  ~191-193 others -
guinoxaline-2-
deshielded
carbaldehyde
Expected for 6-
C-0O ~160, others
Methoxy- ) )
] ) CDCIls/DMSO-ds ~ ~190-192 shielded/deshield OCHs ~56
quinoxaline-2-
ed
carbaldehyde
Expected for 7-
. C-NO2 ~148,
Nitro-
) ) DMSO-ds ~192-194 others -
guinoxaline-2- .
deshielded

carbaldehyde

Table 3: IR and Mass Spectrometry Data of Substituted Quinoxaline-2-carbaldehydes
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IR (KBr, cm™?) IR (KBr, cm™?) Mass Spec (m/z)

Compound
v(C=0) Other Key Bands [M]*

~3050 (Ar C-H),
Quinoxaline-2- ( )

~1700 ~1600, 1480 (C=C, 158

carbaldehyde
C=N)

2,3- ~3060 (Ar C-H),
Diphenylquinoxaline- ~1705 ~1600, 1490 (C=C, 310
6-carbaldehyde C=N)
Expected for 6-
Chloro-quinoxaline-2- ~1700-1710 ~830 (C-ClI) 192/194 (3:1)

carbaldehyde

Expected for 6-
Methoxy-quinoxaline- ~1690-1700 ~1250 (C-0) 188
2-carbaldehyde

Expected for 7-Nitro-
guinoxaline-2- ~1710-1720 ~1530, 1350 (NO2) 203
carbaldehyde

Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining high-quality and
reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

Sample Preparation[1]

o Sample Weighing: For *H NMR, accurately weigh 5-25 mg of the substituted quinoxaline-2-
carbaldehyde. For 13C NMR, a higher concentration of 50-100 mg is recommended to
obtain a good signal-to-noise ratio in a reasonable timeframe.[1]

¢ Solvent Selection: Choose a high-purity deuterated solvent in which the sample is fully
soluble. Common solvents for quinoxaline derivatives include deuterated chloroform (CDCIs)
and dimethyl sulfoxide (DMSO-ds).[1]
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o Dissolution and Transfer: Dissolve the weighed sample in approximately 0.6-0.7 mL of the
chosen deuterated solvent in a clean, dry vial. Using a Pasteur pipette with a cotton or glass
wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.[1]

 Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

1H NMR Data Acquisition

e Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¢ Pulse Sequence: A standard one-pulse sequence.

o Temperature: 298 K (25 °C).

e Spectral Width: ~12-15 ppm.

e Number of Scans: 16 to 64 scans.

o Relaxation Delay: 1-2 seconds.

13C NMR Data Acquisition

Spectrometer: A high-field NMR spectrometer (e.g., 100 MHz or higher).
e Pulse Sequence: A standard proton-decoupled pulse sequence.

e Temperature: 298 K (25 °C).

e Spectral Width: ~200-220 ppm.

e Number of Scans: 1024 or more scans may be necessary due to the low natural abundance
of 13C.

o Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method)[2][3]
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e Grinding: In an agate mortar, thoroughly grind 1-2 mg of the solid quinoxaline-2-
carbaldehyde sample to a fine powder.[3]

e Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr)
powder to the mortar and gently mix with the sample.[3]

e Further Grinding: Grind the mixture thoroughly to ensure a homogenous distribution of the
sample within the KBr.

o Pellet Formation: Transfer the powdered mixture to a pellet press die. Apply pressure
(typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.[2]

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

Data Acquisition

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm™1,

Resolution: 4 cmm—1.

Number of Scans: 16 to 32 scans.

Background: A background spectrum of a pure KBr pellet should be recorded and subtracted
from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation and Analysis

« lonization Technique: For volatile and thermally stable quinoxaline-2-carbaldehydes,
Electron lonization (EI) is commonly used. For less stable or non-volatile compounds, soft
ionization techniques such as Electrospray lonization (ESI) are preferred.

e Mass Analyzer: A high-resolution mass analyzer, such as Time-of-Flight (TOF) or Orbitrap, is
recommended for accurate mass determination and elemental composition analysis.
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« Data Acquisition: Acquire full-scan mass spectra to determine the molecular weight of the
compound. Tandem mass spectrometry (MS/MS) can be employed to obtain fragmentation
patterns, which are useful for structural elucidation.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the
spectroscopic analysis and the general structure of a substituted quinoxaline-2-
carbaldehyde.
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Caption: General workflow for the synthesis and spectroscopic characterization of substituted
quinoxaline-2-carbaldehydes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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